molecular formula C33H61NO16 B609639 N-(Propargyl-peg4)-n-bis(peg4-acid) CAS No. 2093153-09-2

N-(Propargyl-peg4)-n-bis(peg4-acid)

Cat. No. B609639
M. Wt: 727.84
InChI Key: QTELQFWGTOEVNF-UHFFFAOYSA-N
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Description

“N-(Propargyl-peg4)-n-bis(peg4-acid)” is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of “N-(Propargyl-peg4)-n-bis(peg4-acid)” is C12H20O6 . It has a molecular weight of 260.28 g/mol .


Chemical Reactions Analysis

The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound can be used in the synthesis of BTK-IAP PROTACs .


Physical And Chemical Properties Analysis

“N-(Propargyl-peg4)-n-bis(peg4-acid)” is a liquid . It has a refractive index of n/D 1.460 and a density of 1.164 g/mL . It should be stored at -20°C .

Scientific Research Applications

  • Synthetic Tuning of Clickable pH Responsive Polypeptides:

    • Applications include designing pH-responsive synthetic polypeptides using N-carboxyanhydride ring-opening polymerization and click chemistry. These structures have potential in drug and gene delivery systems due to their ability to change solubility and self-assemble into micelles in response to pH changes (Engler et al., 2011).
  • Delivery and Anticancer Effect of Paclitaxel:

    • The polymer's architecture influences the delivery and efficacy of paclitaxel, a poorly soluble anticancer drug. This application involves conjugating paclitaxel with dendrimer and linear bis(poly(ethylene glycol)) polymers (Khandare et al., 2006).
  • Synthesis of Umbrella-Like Poly(ethylene glycol):

    • This involves synthesizing "umbrella-like" poly(ethylene glycol) with a single reactive group at the "handle," used for bioconjugation with proteins like interferon α-2b (Zhang et al., 2010).
  • Drug Delivery and Efficacy of Core Crosslinked Micelles:

    • Amphiphilic block copolymers with reactive alkynyl groups are synthesized for drug delivery. These micelles show promising applications in overcoming multi-drug resistance in tumor treatments (Yi et al., 2016).
  • Development of Targeted Drug Delivery Systems:

    • PEG-based dendrons are synthesized for targeted drug delivery, showing potential as novel drugs, imaging agents, and drug delivery systems (Berna et al., 2006).
  • Preparation of Amphiphilic Block Copolymers for Anticancer Drug Encapsulation:

    • These compounds consist of a hydrophilic poly(ethylene glycol) block and a hydrophobic block, forming self-assembled nanostructures for drug encapsulation, showing similar anticancer activity to standard drug formulations (Fedeli et al., 2019).
  • Synthesis of Ether-Anhydride Terpolymers for Controlled Drug Delivery:

    • This involves the synthesis of biodegradable poly(ether−anhydrides) composed of poly(ethylene glycol), sebacic acid, and 1,3-bis(carboxyphenoxy)propane for advanced drug delivery applications (Fu et al., 2004).
  • Study of Polyethylene Glycol Backfilling for Enhanced Target Recognition:

    • This study focuses on a PEG-based bifunctional platform with antifouling for plasma proteins and high sensitivity for biomolecules. PEG backfilling affects the flexibility of functional biomolecules and improves recognition capacity (Du et al., 2018).
  • Synthesis of Linear Multifunctional Poly(ethylene glycol) for Biomedical Applications:

    • A strategy for synthesizing linear multifunctional PEGs using "click" chemistry is reported. This method can be useful in developing functional polymers and their conjugates for biomedical applications (Liu et al., 2007).
  • Hydrogen Bonding-Enhanced Micelle Assemblies for Drug Delivery:

    • The incorporation of H-bonding urea-functional groups into block copolymers improves the stability and drug loading of micelles, with potential use in supramolecular drug-delivery systems (Kim et al., 2010).

Safety And Hazards

According to the safety data sheet, heating may cause a fire . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . No smoking is allowed when handling this chemical . It should be stored in a well-ventilated place and kept cool .

Future Directions

“N-(Propargyl-peg4)-n-bis(peg4-acid)” can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61NO16/c1-2-8-39-14-20-45-26-29-48-23-17-42-11-5-34(6-12-43-18-24-49-30-27-46-21-15-40-9-3-32(35)36)7-13-44-19-25-50-31-28-47-22-16-41-10-4-33(37)38/h1H,3-31H2,(H,35,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTELQFWGTOEVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111025
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Propargyl-peg4)-n-bis(peg4-acid)

CAS RN

2093153-09-2
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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